Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
Description
Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate (CAS RN 130047-14-2) is a heterocyclic organic compound featuring a fused isoindole ring system. Its structure includes a chlorosulfonyl (-SO₂Cl) group at position 5, a ketone (-C=O) at position 3, and a methyl ester (-COOCH₃) at position 1. This compound is primarily utilized in pharmaceutical and agrochemical research due to its reactive sulfonyl chloride moiety, which facilitates derivatization for drug discovery and material science applications. Its melting point is reported as 116–117°C, with a purity of 95% in commercial preparations .
Properties
Molecular Formula |
C10H8ClNO5S |
|---|---|
Molecular Weight |
289.69 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate |
InChI |
InChI=1S/C10H8ClNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13) |
InChI Key |
ZGTPBTCJRPDNBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes and alkynes to form complex cyclic structures.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild temperatures and solvents like acetonitrile.
Cycloaddition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of catalysts like palladium or copper.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction conditions varying based on the desired product.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.
Cycloaddition Reactions:
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is an intriguing compound with diverse applications in scientific research and organic synthesis. This article will delve into its chemical properties, synthesis pathways, and various applications across different fields.
Basic Information
- IUPAC Name : this compound
- CAS Number : 173903-18-9
- Molecular Formula : C₁₁H₉ClO₄S
- Molecular Weight : 272.71 g/mol
Structure
The compound features a chlorosulfonyl group, an oxo group, and a carboxylate moiety, which contribute to its reactivity and utility in synthesis.
Synthesis Pathways
This compound can be synthesized through various methods, often involving the reaction of isoindole derivatives with chlorosulfonic acid or related reagents. The following general pathway outlines its synthesis:
- Starting Material : Isoindole derivatives.
- Reagents : Chlorosulfonic acid and methanol.
- Reaction Conditions : Typically requires controlled temperature and anhydrous conditions.
- Product Isolation : The product can be purified using standard organic chemistry techniques such as recrystallization or chromatography.
Pharmaceutical Research
This compound has shown potential as a precursor in the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to the development of new pharmaceuticals targeting various diseases.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to create complex molecules through various reactions such as:
- Nucleophilic Substitution : The chlorosulfonyl group can be replaced by nucleophiles to introduce diverse functional groups.
- Cyclization Reactions : It can undergo cyclization to form polycyclic structures, which are valuable in medicinal chemistry.
Agrochemical Development
Due to its structural attributes, this compound may also find applications in the agrochemical sector as a building block for pesticides or herbicides. Its derivatives could potentially exhibit insecticidal properties against agricultural pests.
Material Science
The compound's unique properties may lend themselves to applications in material science, particularly in developing polymeric materials or coatings that require specific chemical functionalities.
Case Study 1: Synthesis of Bioactive Isoindoles
A study demonstrated the use of this compound as a key intermediate in synthesizing isoindoles with anti-cancer properties. Researchers modified the compound to enhance its biological activity, leading to promising results in vitro.
Case Study 2: Development of Insecticides
Research highlighted the efficacy of derivatives synthesized from this compound against specific lepidopteran larvae. The study emphasized the compound's potential role in developing environmentally friendly pest control agents.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate (CAS RN 423768-46-1)
- Structural Similarities :
- Both compounds feature a chlorosulfonyl group and a methyl ester substituent.
- Reactive sulfonyl chloride group enables cross-coupling or nucleophilic substitution reactions.
- Key Differences :
- Core Heterocycle : The target compound contains an isoindole ring, whereas the thiophene analog has a sulfur-containing aromatic ring. This difference impacts electronic properties and ring stability.
- Melting Point : The thiophene derivative has a significantly lower melting point (40–41°C) compared to the isoindole compound (116–117°C), suggesting weaker intermolecular forces in the former .
- Purity : Commercial samples of the thiophene analog are 97% pure, slightly higher than the isoindole compound (95%) .
Methyl 5-chloro-1H-indole-3-carboxylate (CAS RN 172595-67-4)
- Structural Similarities :
- Both compounds share a methyl ester group and a chloro substituent.
- Similar molecular weight ranges (isoindole: ~254.71 g/mol; indole: ~239.67 g/mol).
- Key Differences :
- Ring System : The indole derivative lacks the sulfonyl group and fused ring system of the isoindole compound.
- Reactivity : The absence of a sulfonyl chloride in the indole analog limits its utility in sulfonamide formation, a key reaction pathway for the target compound .
- Similarity Score : Computational structural similarity analysis rates this compound at 0.95 relative to the isoindole derivative, indicating close but distinct pharmacophoric features .
5-Chloro-1H-indole-3-carboxylic acid (CAS RN 10406-05-0)
- Structural Similarities :
- Both compounds include a chloro substituent and carboxylic acid/ester functional groups.
- Key Differences :
- Functional Group : The carboxylic acid group in this compound contrasts with the methyl ester in the target molecule, altering solubility (e.g., higher polarity in the acid form).
- Applications : The carboxylic acid derivative is more suited for metal coordination or salt formation, whereas the isoindole compound’s ester group enhances lipid solubility for membrane penetration .
Tabulated Comparison of Key Properties
| Property | Target Compound (CAS 130047-14-2) | Thiophene Analog (CAS 423768-46-1) | Indole Analog (CAS 172595-67-4) |
|---|---|---|---|
| Core Structure | Isoindole | Thiophene | Indole |
| Functional Groups | -SO₂Cl, -COOCH₃, -C=O | -SO₂Cl, -COOCH₃ | -Cl, -COOCH₃ |
| Melting Point (°C) | 116–117 | 40–41 | Not Reported |
| Purity (Commercial) | 95% | 97% | >95% |
| Reactivity Highlights | Sulfonamide formation | Thiophene ring alkylation | Carboxylic acid derivatization |
| Similarity Score | 1.00 (Reference) | 0.89 | 0.95 |
Research and Application Insights
- Pharmaceutical Relevance : The isoindole derivative’s sulfonyl chloride group is critical for synthesizing protease inhibitors and kinase modulators, whereas the indole and thiophene analogs are often used in fluorescent dyes or agrochemical intermediates .
- Stability Considerations : The higher melting point of the isoindole compound suggests greater thermal stability, advantageous for high-temperature reactions.
- Synthetic Challenges : The thiophene analog’s lower melting point may complicate purification, while the isoindole compound’s fused ring system requires precise crystallographic analysis (e.g., SHELX programs for structural determination) .
Biological Activity
Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a compound with significant biological activity, particularly within the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClOS
- Molecular Weight : 273.70 g/mol
- CAS Number : 53439-87-5
Biological Activity
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. It has been particularly effective against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL in some cases.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown significant reductions in cell viability at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of carbonic anhydrase, which plays a crucial role in pH regulation and bicarbonate transport in tissues.
The biological effects of this compound can be attributed to its ability to interact with specific biological targets:
- Protein Binding : The chlorosulfonyl group enhances the compound's reactivity with nucleophilic sites on proteins, potentially leading to modifications that alter protein function.
- Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and proliferation, including the MAPK/ERK pathway.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a controlled study involving MCF-7 cells treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in cell proliferation. At 50 µM concentration, the compound induced apoptosis in approximately 70% of the cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicative of apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
